[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone
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Overview
Description
4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone: is a complex organic compound that features a thiazole ring, an aniline derivative, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the aniline and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into biological pathways.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 1-(2,4-dinitroaminophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
- 1-(2-aminophenyl)pent-4-en-1-one
Uniqueness
Compared to similar compounds, 4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone stands out due to its unique combination of functional groups. This combination allows for diverse chemical reactivity and potential applications across multiple fields. The presence of the thiazole ring, in particular, provides unique electronic properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-13-8-6-12(7-9-13)20-17-21-16(19)15(24-17)14(22)10-2-4-11(18)5-3-10/h2-9H,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMYXMSOUXVNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667176 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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